molecular formula C18H24N4O4 B2618391 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034449-20-0

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2618391
CAS No.: 2034449-20-0
M. Wt: 360.414
InChI Key: JOCANEFYGMSLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine core, a common feature in pharmaceuticals , which is functionalized with a tetrahydropyran (oxan-4-yl) methoxy group. This specific substitution pattern is found in other researched pyridine derivatives . The molecule also contains a 3-methyl-1,2,4-oxadiazole ring, a heterocycle known for its potential in modulating the physicochemical and binding properties of bioactive compounds . These two key pharmacophores are linked by a carboxamide-propyl connector, suggesting potential utility as a building block or as a candidate for screening against biological targets. Researchers investigating enzyme inhibition, receptor modulation, or the development of novel therapeutic agents for various diseases may find this compound particularly relevant. The presence of both hydrogen bond acceptors and donors, along with a likely favorable polar surface area, makes it a structurally diverse candidate for probing protein-ligand interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-13-21-17(26-22-13)3-2-8-19-18(23)15-4-5-16(20-11-15)25-12-14-6-9-24-10-7-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCANEFYGMSLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of oxadiazole N-oxides

    Reduction: Formation of reduced oxadiazole derivatives

    Substitution: Formation of substituted oxane derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Biological Target (Inferred) Key Differentiators
Target Compound Pyridine 6-(Oxan-4-yl methoxy), N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl) carboxamide C₁₈H₂₇N₄O₄ Unknown (Possible κ-opioid receptor (KOR)) Pyridine core; 1,2,4-oxadiazole enhances metabolic stability.
Navacaprant (WHO INN List 128) Quinoline 3-(3-Methyl-1,2,4-oxadiazol-5-yl), N-(oxan-4-yl)piperidin-4-amine C₂₁H₂₄FN₅O κ-opioid receptor antagonist Quinoline core increases lipophilicity, favoring CNS penetration.
6-{[5-Methyl-1,2-oxazol-4-yl]methoxy}-N-(oxan-4-yl)pyridazine-3-carboxamide Pyridazine 6-{[5-Methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy} C₂₁H₂₃N₅O₄ Unknown (Kinase inhibition plausible) Pyridazine core; 1,2-oxazole less stable than 1,2,4-oxadiazole.
Furo[2,3-b]pyridine analogs Furopyridine Trifluoroethylamino, 1,2,4-oxadiazole substituents Varies Enzyme targets (e.g., kinases) Fused furan-pyridine system; trifluoroethyl group enhances electronegativity.

Key Findings:

Core Heterocycle Differences: The target compound’s pyridine core offers intermediate lipophilicity compared to navacaprant’s quinoline (more lipophilic) and the pyridazine analog (more polar). This balance may optimize blood-brain barrier penetration and solubility . Furopyridine analogs (–6) exhibit rigid fused-ring systems, likely favoring distinct binding modes compared to monocyclic cores .

Oxadiazole vs.

Tetrahydropyran (Oxan-4-yl) Group :

  • Shared in the target compound and navacaprant, this moiety improves aqueous solubility and bioavailability, critical for oral dosing .

Biological Target Implications :

  • Navacaprant’s κ-opioid receptor antagonism suggests the target compound may share similar activity, though its pyridine core could shift selectivity .
  • Pyridazine and furopyridine analogs may target enzymes (e.g., kinases) due to their electron-deficient cores .

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The oxadiazole moiety is known for its role in enhancing the bioactivity of various pharmaceutical agents. It may function through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antiviral Activity

A significant area of research has focused on the compound's antiviral properties, particularly against viruses such as Hepatitis B (HBV). In vitro studies have shown that derivatives of oxadiazole compounds can inhibit HBV replication by interfering with viral protein functions and replication cycles .

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Case Studies

  • Hepatitis B Virus Inhibition : A study demonstrated that a related compound significantly reduced HBV replication in cell cultures. The mechanism was attributed to the inhibition of viral polymerase activity .
  • Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant bacterial strains. Results indicated a notable reduction in bacterial load, supporting further investigation into its use as an antibiotic .

Data Tables

Biological ActivityTarget Pathogen/ConditionMechanism of ActionReference
AntiviralHepatitis B VirusInhibition of viral polymerase
AntimicrobialVarious bacterial strainsDisruption of cell wall synthesis

Q & A

Q. What are the key structural features of this compound that influence its reactivity and stability?

The compound contains a pyridine core substituted with a carboxamide group at position 3, a tetrahydropyran-4-ylmethoxy group at position 6, and a propyl chain linked to a 3-methyl-1,2,4-oxadiazole ring. The oxadiazole ring (electron-deficient) and pyridine moiety (aromatic heterocycle) contribute to π-π stacking and hydrogen bonding, affecting solubility and intermolecular interactions. The tetrahydropyran group enhances lipophilicity, influencing membrane permeability .

Q. What synthetic methodologies are commonly employed to prepare similar oxadiazole-containing heterocycles?

Oxidative cyclization of hydrazine intermediates using NaOCl (a green oxidant) in ethanol at room temperature is a validated method for analogous triazolopyridines, yielding ~73% purity . For oxadiazoles, condensation reactions with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under optimized base and temperature conditions are effective, as demonstrated for dithiazole derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR : To confirm regiochemistry of substituents and oxadiazole ring formation.
  • HPLC : Purity assessment (≥95% thresholds common in pharmacological studies) .
  • Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguous stereochemistry in complex heterocycles .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions in oxadiazole formation?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Oxidant Screening : Compare NaOCl, DDQ, or MnO₂ to balance efficiency and environmental impact .
  • Catalytic Additives : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions in related pyridine derivatives .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Dynamic NMR Studies : Resolve tautomerism or conformational equilibria in oxadiazole rings.
  • DFT Calculations : Use tools like ACD/Labs Percepta to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Trace proton exchange in ambiguous regions (e.g., NH groups in carboxamide) .

Q. What computational strategies are suitable for predicting bioactivity or binding modes?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on oxadiazole) with activity trends .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via LC-MS.
  • Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for oxadiazoles) .
  • Light Sensitivity : UV-Vis spectroscopy under controlled light exposure .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer C-H activation .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics, favoring thermodynamically stable products .

Q. How can sensitive functional groups (e.g., oxadiazole) be preserved during derivatization?

  • Protective Groups : Use tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyls.
  • Mild Reaction Conditions : Employ room-temperature coupling (e.g., EDC/HOBt for amide formation) .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.